molecular formula C11H17NO B2806523 (2-Methoxyethyl)(2-phenylethyl)amine CAS No. 932005-72-6

(2-Methoxyethyl)(2-phenylethyl)amine

Cat. No.: B2806523
CAS No.: 932005-72-6
M. Wt: 179.263
InChI Key: MNWXPJSEFTZSDU-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)(2-phenylethyl)amine is a synthetic organic compound belonging to the broad class of substituted phenethylamines. The phenethylamine structure is a fundamental scaffold in medicinal chemistry and is incorporated into a wide range of endogenous neurotransmitters, hormones, and biologically active molecules . The specific substitution pattern of this compound, featuring a 2-phenylethyl group linked to a 2-methoxyethyl amine, presents a unique chemical architecture for research and development. Researchers are investigating such analogues to explore structure-activity relationships (SAR) and modulate interactions with various biological targets. Substituted phenethylamines are known to interact with key neurological targets, including trace amine-associated receptors (TAARs), serotonin receptors (5-HT), and dopamine receptors . The 2-methoxyethyl side chain may influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding potential, which can affect its pharmacokinetic profile and binding affinity. This makes it a compound of interest for fundamental pharmacological studies, neuroscience research, and the development of novel biochemical tools. As with many phenethylamine derivatives, its research applications can span from receptor mapping to enzymatic studies . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. It is the responsibility of the researcher to comply with all applicable local, state, federal, and international laws and regulations governing the handling of this substance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methoxyethyl)-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-13-10-9-12-8-7-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWXPJSEFTZSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methoxyethyl 2 Phenylethyl Amine and Its Analogues

Strategies for Carbon-Nitrogen Bond Formation in Dialkylarylethylamines

The construction of the carbon-nitrogen bond is a pivotal step in the synthesis of (2-Methoxyethyl)(2-phenylethyl)amine. Two primary strategies, reductive amination and N-alkylation, are commonly employed for this transformation.

Reductive Amination Pathways for this compound Synthesis

Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds. pearson.comorganic-chemistry.org This two-step, one-pot process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. pearson.com For the synthesis of this compound, two main reductive amination pathways are conceivable:

Pathway A: The reaction of phenylacetaldehyde (B1677652) with (2-methoxyethyl)amine.

Pathway B: The reaction of 2-phenylethylamine with 2-methoxyacetaldehyde.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine intermediate. This intermediate is then reduced by a suitable reducing agent present in the reaction mixture. A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. Catalytic hydrogenation over transition metal catalysts such as palladium, platinum, or nickel can also be utilized. pearson.com

The choice of reducing agent and reaction conditions can significantly influence the outcome of the reaction. For instance, sodium cyanoborohydride is particularly effective for reductive aminations because it is a mild reducing agent that is more selective for the iminium ion over the carbonyl group, thus minimizing the reduction of the starting aldehyde or ketone.

Table 1: Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationKey Characteristics
Sodium BorohydrideNaBH₄A versatile and cost-effective reducing agent.
Sodium CyanoborohydrideNaBH₃CNMild and selective for iminium ions over carbonyls.
Sodium TriacetoxyborohydrideNaBH(OAc)₃Particularly effective for the reductive amination of ketones.
Catalytic HydrogenationH₂/Catalyst (Pd, Pt, Ni)A "clean" method where the byproduct is typically water.

Alkylation Reactions Utilizing (2-Phenylethyl)amine or (2-Methoxyethyl)amine Precursors

N-alkylation is another fundamental approach to the synthesis of this compound. This method involves the reaction of a primary or secondary amine with an alkylating agent, such as an alkyl halide or sulfonate, to form a new carbon-nitrogen bond. For the target molecule, this could involve:

The alkylation of 2-phenylethylamine with a 2-methoxyethyl halide (e.g., 2-chloroethyl methyl ether or 2-bromoethyl methyl ether) or a 2-methoxyethyl tosylate.

The alkylation of (2-methoxyethyl)amine with a phenylethyl halide (e.g., 2-phenylethyl bromide) or a phenylethyl tosylate.

A significant challenge in the N-alkylation of primary amines is the potential for overalkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. The product secondary amine is often more nucleophilic than the starting primary amine, making it more reactive towards the alkylating agent. To circumvent this issue, various strategies have been developed, including the use of a large excess of the primary amine or the employment of specific reaction conditions that favor monoalkylation.

One effective method to promote selective mono-N-alkylation of primary amines is the use of cesium bases, such as cesium hydroxide (CsOH) or cesium carbonate (Cs₂CO₃). scispace.com These bases have been shown to enhance the rate of the initial alkylation while suppressing the subsequent overalkylation of the resulting secondary amine. scispace.com

An alternative and efficient "borrowing hydrogen" or "hydrogen autotransfer" strategy has been developed for the N-alkylation of amines with alcohols. nih.gov This method, often catalyzed by iridium or ruthenium complexes, involves the in situ oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. The hydrogen that is "borrowed" in the initial oxidation step is then returned in the final reduction step. This approach is highly atom-economical, with water being the only byproduct.

Development of Stereoselective Synthetic Routes for this compound

The development of stereoselective synthetic routes is of paramount importance in modern organic synthesis, particularly for the preparation of chiral molecules with potential biological activity. nih.gov

Chiral Catalyst Applications in Related Phenylethylamine Synthesis

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral phenylethylamines. mdpi.com Transition metal catalysts, particularly those based on rhodium, iridium, and copper, in conjunction with chiral ligands, have been extensively investigated for this purpose. mdpi.comresearchgate.net These catalytic systems can facilitate various transformations, including asymmetric hydrogenation of enamines or imines and asymmetric hydroamination of styrenes.

For instance, rhodium complexes with chiral phosphine ligands have demonstrated high enantioselectivity in the asymmetric hydrogenation of prochiral enamines, which can be precursors to chiral phenylethylamines. Similarly, chiral phosphoric acids have been employed as organocatalysts in combination with a metal catalyst for the asymmetric hydroaminomethylation of styrenes. mdpi.com

While the direct application of these chiral catalysts to the synthesis of this compound has not been explicitly reported, the established success of these methodologies in the synthesis of structurally related chiral phenylethylamines suggests their potential applicability. mdpi.com The choice of catalyst and chiral ligand would be crucial in controlling the stereochemical outcome of the reaction.

Table 2: Examples of Chiral Catalysts in Asymmetric Amine Synthesis

MetalChiral Ligand TypeReaction Type
RhodiumChiral PhosphinesAsymmetric Hydrogenation
IridiumPhosphoramiditesAsymmetric Allylic Amination
CopperBOX LigandsAsymmetric Alkylation

Diastereoselective Approaches to this compound and its Stereoisomers

Diastereoselective synthesis provides an alternative strategy for the preparation of specific stereoisomers. This approach often involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been established, the chiral auxiliary is removed.

A common chiral auxiliary used in the synthesis of chiral amines is (R)- or (S)-1-phenylethylamine. researchgate.net For example, in the synthesis of tetrahydro-β-carboline derivatives, (R)-1-phenylethylamine has been used as a chiral auxiliary to direct the diastereoselective reduction of an imine moiety. researchgate.net

A similar strategy could be envisioned for the synthesis of stereoisomers of this compound. For instance, a chiral precursor, such as an optically pure phenylethylamine derivative, could be reacted with a suitable methoxyethylating agent. The inherent chirality of the starting material would then influence the stereochemical outcome of the reaction, leading to the formation of a specific diastereomer. The separation of diastereomers is often more straightforward than the separation of enantiomers, typically achievable through standard chromatographic techniques.

Optimization of Reaction Conditions and Process Efficiency

Key parameters for optimization include:

Temperature: Reaction rates are generally temperature-dependent. Finding the optimal temperature is crucial to ensure a reasonable reaction time without promoting side reactions or decomposition of reactants and products.

Catalyst: In catalytic reactions, such as catalytic hydrogenation or "borrowing hydrogen" alkylation, the nature and loading of the catalyst are critical. Screening different catalysts and optimizing the catalyst concentration can lead to significant improvements in efficiency.

Reactant Stoichiometry: The ratio of the reactants can influence the selectivity of the reaction. For example, in N-alkylation, using an excess of the amine can help to minimize dialkylation.

pH: For reductive amination, the pH of the reaction medium can affect the rate of imine formation. The reaction is often carried out under mildly acidic conditions to facilitate the dehydration step.

A systematic approach to optimization, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables and their interactions on the reaction outcome. This statistical methodology allows for the identification of the optimal set of conditions with a minimal number of experiments.

Mechanistic Elucidation of Formation Pathways for this compound

The formation of this compound via reductive amination proceeds through a well-understood, multi-step mechanism. The key stages of this pathway are the formation of a carbinolamine intermediate, its dehydration to an imine (or iminium ion), and the subsequent reduction of the C=N double bond.

Step 1: Nucleophilic Attack and Carbinolamine Formation

The reaction is initiated by the nucleophilic attack of the nitrogen atom of 2-methoxyethylamine (B85606) on the electrophilic carbonyl carbon of phenylacetaldehyde. This step is typically catalyzed by a mild acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. This initial addition reaction results in the formation of a tetrahedral intermediate known as a carbinolamine.

Step 2: Dehydration to Form an Imine

The carbinolamine intermediate is generally unstable and undergoes acid-catalyzed dehydration to form an imine (a compound containing a carbon-nitrogen double bond). The acid catalyst protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the N-(2-methoxyethyl)phenylethylideneimine. Under acidic conditions, the imine can be protonated to form a more electrophilic iminium ion.

Step 3: Reduction of the Imine/Iminium Ion

The final step in the reductive amination pathway is the reduction of the imine or iminium ion. This is achieved by the addition of a hydride-donating reducing agent, such as sodium borohydride. The hydride ion (H⁻) from the reducing agent attacks the electrophilic carbon of the C=N double bond. This nucleophilic addition breaks the pi bond of the imine and forms a new carbon-hydrogen bond. Subsequent protonation of the resulting anion, typically from the solvent or a mild acid workup, yields the final secondary amine product, this compound. The use of sodium cyanoborohydride is particularly advantageous in one-pot reactions as it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH, allowing for the selective reduction of the formed imine/iminium ion.

Synthetic Data Overview

Reactant 1Reactant 2Reaction TypeKey IntermediatesReducing AgentProduct
Phenylacetaldehyde2-MethoxyethylamineReductive AminationCarbinolamine, Imine/Iminium ionSodium BorohydrideThis compound
2-Phenylethylamine2-Methoxyethyl halideN-Alkylation--This compound

Mechanistic Steps in Reductive Amination

StepDescriptionCatalyst
1Nucleophilic attack of the amine on the carbonyl carbonMild Acid
2Formation of a carbinolamine intermediate-
3Acid-catalyzed dehydration of the carbinolamineMild Acid
4Formation of an imine or iminium ion-
5Hydride attack on the imine/iminium carbon-
6Formation of the final secondary amine-

Reaction Chemistry and Chemical Transformations of 2 Methoxyethyl 2 Phenylethyl Amine

Reactivity of the Secondary Amine Moiety

The nitrogen atom in (2-Methoxyethyl)(2-phenylethyl)amine possesses a lone pair of electrons, making it both basic and nucleophilic. libretexts.org This characteristic is central to the reactivity of the secondary amine moiety, which readily participates in a variety of common amine reactions.

Acylation and Sulfonylation Reactions

Secondary amines, including this compound, undergo nucleophilic acylation when treated with acylating agents such as acid chlorides or acid anhydrides. orgoreview.comlibretexts.org This reaction proceeds through the attack of the amine's nucleophilic nitrogen on the electrophilic carbonyl carbon of the acylating agent. A tetrahedral intermediate is formed, which then collapses to yield an N,N-disubstituted amide and a byproduct (e.g., HCl or a carboxylic acid). orgoreview.com To neutralize the acidic byproduct, a base like pyridine (B92270) or triethylamine (B128534) is often added to the reaction mixture. stackexchange.com

Similarly, sulfonylation occurs when the amine reacts with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base, resulting in the formation of a stable sulfonamide.

Table 1: Representative Acylation and Sulfonylation Reactions
Reagent TypeSpecific ReagentProduct ClassGeneral Product Structure
Acid ChlorideAcetyl Chloride (CH₃COCl)N,N-disubstituted AmideR-N(COCH₃)-R'
Acid AnhydrideAcetic Anhydride ((CH₃CO)₂O)N,N-disubstituted AmideR-N(COCH₃)-R'
Sulfonyl Chloridep-Toluenesulfonyl Chloride (TsCl)SulfonamideR-N(SO₂C₆H₄CH₃)-R'

R = 2-phenylethyl, R' = 2-methoxyethyl

N-Alkylation and N-Arylation Strategies

The nitrogen of this compound can be further substituted through N-alkylation or N-arylation reactions to form tertiary amines. N-alkylation can be achieved using alkyl halides, though this can sometimes lead to the formation of quaternary ammonium (B1175870) salts if over-alkylation occurs. libretexts.org

N-arylation, the formation of a nitrogen-aryl bond, typically requires more specialized methods. Transition-metal-catalyzed cross-coupling reactions are common, such as the Buchwald-Hartwig amination or the Ullmann condensation. For instance, copper-catalyzed N-arylation using aryl halides can be an effective method for coupling with aliphatic acyclic secondary amines. acs.org Another approach involves the generation of highly reactive aryne species, which can then be trapped by the secondary amine nucleophile. rsc.orgrsc.org These methods provide pathways to synthesize a variety of N-aryl tertiary amines from the parent secondary amine. researchgate.netresearchgate.net

Table 2: N-Alkylation and N-Arylation Strategies
TransformationReagent(s)Catalyst/ConditionsProduct Type
N-AlkylationAlkyl Halide (e.g., CH₃I)BaseTertiary Amine
N-Arylation (Ullmann type)Aryl Halide (e.g., Iodobenzene)CuI / Ligand (e.g., DMPAO)N-Aryl Tertiary Amine
N-Arylation (Aryne)o-Diiodoarene / NaHTransition-metal-freeo-Iodoaryl Tertiary Amine

Salt Formation and Protonation Equilibria in Non-Aqueous Media

Like other aliphatic amines, this compound is a weak base. libretexts.org The lone pair of electrons on the nitrogen atom can accept a proton from an acid, forming a substituted ammonium salt. libretexts.orgpressbooks.pub This acid-base reaction is an equilibrium process. In aqueous solution, simple alkylamines typically have pKa values for their conjugate acids in the range of 9.5-11.0. libretexts.org

R₂NH + HX ⇌ R₂NH₂⁺ + X⁻

In non-aqueous solvents, the position of this equilibrium is highly dependent on the properties of the solvent, including its polarity and its own acidity or basicity. acs.org The formation of the ammonium salt dramatically increases the water solubility of the amine, a property that is often exploited in purification processes like liquid-liquid extraction to separate basic amines from neutral or acidic organic compounds. libretexts.orgutexas.edu

Transformations Involving the Methoxyethyl Side Chain

The methoxyethyl group contains a chemically robust ether linkage. Transformations of this part of the molecule generally require harsh reaction conditions.

Ether Cleavage Reactions

The carbon-oxygen bond of an ether is generally stable and unreactive. wikipedia.org However, it can be cleaved under strongly acidic conditions, typically with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com A nucleophilic halide ion (Br⁻ or I⁻) then attacks one of the adjacent carbon atoms via an Sₙ1 or Sₙ2 mechanism. wikipedia.orgmasterorganicchemistry.com

For the methoxyethyl group in this compound, cleavage with a reagent like HI would likely proceed via an Sₙ2 pathway. The iodide ion would attack the less sterically hindered methyl carbon, leading to the formation of N-(2-hydroxyethyl)-2-phenylethylamine and methyl iodide. libretexts.org

Oxidation and Reduction Chemistry of the Methoxyethyl Group

The ether functionality of the methoxyethyl group is generally resistant to a wide range of oxidizing and reducing agents. While the secondary amine can be oxidized, the ether group remains intact under typical conditions. Oxidation of the molecule would preferentially occur at the nitrogen atom to form products like an amine oxide when treated with reagents such as hydrogen peroxide or peroxy acids. libretexts.org The electrochemical oxidation of aliphatic amines has also been studied, which primarily involves the nitrogen atom and adjacent carbons. nih.gov

The C-O bonds in the methoxyethyl group are also stable towards most common reducing agents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). Therefore, chemical transformations involving reduction can typically be performed on other parts of a molecule containing this moiety without affecting the methoxyethyl group.

Functionalization of the Phenylethyl Moiety

The phenylethyl portion of this compound is the primary site for modifications aimed at altering the molecule's steric and electronic properties. These transformations can be broadly categorized into reactions occurring on the aromatic ring and those involving the ethyl side chain.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS). The ethylamine (B1201723) side chain is generally considered an activating group, directing incoming electrophiles to the ortho and para positions. The reaction proceeds through a standard two-step mechanism: initial attack by the aromatic π-electrons on an electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity.

Common electrophilic aromatic substitution reactions applicable to this scaffold include nitration, halogenation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions determine the nature and extent of substitution.

Table 1: Representative Electrophilic Aromatic Substitution Reactions

Reaction TypeReagentsElectrophilePotential Product(s)
NitrationHNO₃, H₂SO₄NO₂⁺ (Nitronium ion)1-(2-Methoxyethyl)-2-(4-nitrophenyl)ethanamine
BrominationBr₂, FeBr₃Br⁺1-(2-Methoxyethyl)-2-(4-bromophenyl)ethanamine
Friedel-Crafts AcylationCH₃COCl, AlCl₃CH₃CO⁺ (Acylium ion)1-(2-Methoxyethyl)-2-(4-acetylphenyl)ethanamine

This table presents plausible reactions based on the general principles of electrophilic aromatic substitution on activated benzene (B151609) rings. The regioselectivity is predicted based on the directing effect of the alkyl substituent.

The rate and regioselectivity of these reactions can be influenced by the nature of the N-substituent. The (2-methoxyethyl) group, while primarily affecting the steric environment around the nitrogen, is not expected to significantly alter the electronic directing effects of the phenylethyl moiety itself. The para-substituted product is typically favored due to reduced steric hindrance compared to the ortho position.

Side Chain Modifications and Derivatization

Modifications to the ethyl side chain of the phenylethyl group are less common than aromatic substitutions but offer another avenue for structural diversification. These reactions typically target the benzylic C-H bonds, although their relative inertness requires specific reaction conditions. Oxidative transformations can, under controlled conditions, lead to the introduction of functional groups such as hydroxyl or carbonyl moieties at the benzylic position. However, such reactions risk over-oxidation or cleavage of the side chain.

Formation of Cyclic and Polycyclic Derivatives from this compound

This compound is an excellent precursor for the synthesis of nitrogen-containing heterocyclic systems, particularly isoquinoline (B145761) derivatives. Two classical reactions are of primary importance in this context: the Bischler-Napieralski reaction and the Pictet-Spengler reaction.

The Bischler-Napieralski reaction facilitates the cyclization of β-arylethylamides into 3,4-dihydroisoquinolines through intramolecular electrophilic aromatic substitution. The process requires the initial acylation of the secondary amine of this compound, followed by treatment with a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). The reaction proceeds via an electrophilic nitrilium ion intermediate which is attacked by the electron-rich phenyl ring.

Reaction Scheme: Bischler-Napieralski Reaction

Acylation: this compound reacts with an acyl chloride (R-COCl) to form the corresponding N-acyl derivative, N-(2-methoxyethyl)-N-(2-phenylethyl)acetamide.

Cyclization: The amide is treated with a condensing agent (e.g., POCl₃) under refluxing conditions. This promotes cyclization via an intramolecular electrophilic attack on the phenyl ring.

Product Formation: The reaction yields a 3,4-dihydroisoquinolinium salt, which upon neutralization gives the corresponding 2-(2-methoxyethyl)-1-methyl-3,4-dihydroisoquinoline. The resulting dihydroisoquinoline can be subsequently reduced to a tetrahydroisoquinoline or oxidized to an isoquinoline.

The Pictet-Spengler reaction is another powerful method for synthesizing tetrahydroisoquinolines. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring-closing intramolecular electrophilic substitution. For this compound, the reaction would proceed by forming an iminium ion intermediate after condensation with a carbonyl compound. The electron-rich phenyl ring then attacks this electrophilic iminium ion to form the new heterocyclic ring.

Table 2: Key Cyclization Reactions

Reaction NameReactantsKey IntermediateProduct Class
Bischler-NapieralskiN-acyl-(2-Methoxyethyl)(2-phenylethyl)amine, Dehydrating agent (e.g., POCl₃)Nitrilium ion3,4-Dihydroisoquinolines
Pictet-SpenglerThis compound, Aldehyde/Ketone, Acid catalystIminium ionTetrahydroisoquinolines

The presence of the N-(2-methoxyethyl) substituent is a key feature in these cyclization reactions, as it becomes a substituent on the nitrogen atom of the newly formed heterocyclic ring. This allows for the synthesis of a specific class of N-substituted isoquinoline derivatives, which are of interest in medicinal chemistry and materials science. The choice between the Bischler-Napieralski and Pictet-Spengler reactions depends on the desired oxidation state of the final product and the specific substitution pattern required on the isoquinoline core.

Coordination Chemistry and Metal Complexation of 2 Methoxyethyl 2 Phenylethyl Amine

Structural Elucidation of Metal Complexes

As no metal complexes of (2-Methoxyethyl)(2-phenylethyl)amine have been synthesized, there is no information available regarding their structural elucidation.

Crystallographic Analysis of Coordination Geometries

There are no crystallographic data for any metal complexes of this compound. Consequently, information on coordination geometries, bond angles, and crystal packing is unavailable.

Investigation of Metal-Ligand Bond Parameters

Without crystallographic or spectroscopic data, no metal-ligand bond lengths or other bond parameters for complexes of this compound have been determined.

Electronic Structure and Spectroscopic Properties of Complexes

The electronic structure and spectroscopic properties of metal complexes containing this compound have not been investigated, as no such complexes have been reported in the literature. There is no data from techniques such as UV-Vis, IR, or NMR spectroscopy, nor any theoretical calculations on the electronic structure of these hypothetical complexes.

The scientific literature readily available through the conducted searches does not appear to contain studies on the metal complexes of this compound or its derivatives in the contexts requested. Therefore, the required information to construct a thorough, informative, and scientifically accurate article as per the provided outline is not available.

Advanced Spectroscopic Characterization of 2 Methoxyethyl 2 Phenylethyl Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals for (2-Methoxyethyl)(2-phenylethyl)amine is achieved through a combination of one-dimensional and two-dimensional NMR experiments. The molecular structure contains distinct spin systems corresponding to the phenylethyl and 2-methoxyethyl moieties.

Predicted ¹H and ¹³C NMR chemical shifts can be estimated based on the analysis of structurally related compounds like phenylethylamine and 2-methoxyethylamine (B85606). chemicalbook.comhmdb.cachemicalbook.com The aromatic protons of the phenyl group are expected to appear in the range of δ 7.2-7.4 ppm. The methylene (B1212753) protons of the ethyl groups will present as complex multiplets, while the methoxy (B1213986) group will be a sharp singlet around δ 3.3 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound The following table is interactive. Click on the headers to sort the data.

Atom Number Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
1' Phenyl (ipso) - ~139
2', 6' Phenyl (ortho) 7.2-7.4 ~129
3', 5' Phenyl (meta) 7.2-7.4 ~128
4' Phenyl (para) 7.1-7.3 ~126
α -CH₂-Ph ~2.9 ~36
β -CH₂-N ~2.9 ~51
γ N-CH₂- ~2.8 ~50
δ -CH₂-O ~3.5 ~71

To confirm these assignments, multi-dimensional techniques are employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between the adjacent methylene protons within the phenylethyl group (α-CH₂ and β-CH₂) and within the methoxyethyl group (γ-CH₂ and δ-CH₂), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign each carbon signal based on the chemical shift of its attached proton(s), for instance, linking the proton signal at ~2.9 ppm to the β-carbon at ~51 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for establishing connectivity across heteroatoms. For example, HMBC would show a correlation from the protons of the β-CH₂ group to the γ-carbon, and from the γ-CH₂ protons to the β-carbon, confirming the N-linkage between the two ethyl chains.

This compound is a flexible molecule with several single bonds around which rotation can occur, leading to different conformational isomers. libretexts.org Dynamic NMR (DNMR) spectroscopy is a powerful method to study these processes, which include rotations around the Cα-Cβ, Cβ-N, N-Cγ, and Cγ-Cδ bonds. unibas.it

At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in an averaged spectrum. However, by lowering the temperature, the rate of these conformational exchanges can be slowed. libretexts.org If the exchange rate becomes slow enough, separate signals for the different stable conformers (e.g., gauche and anti) may be observed.

Variable-temperature (VT) NMR studies can provide quantitative information about the thermodynamics and kinetics of these conformational changes. unibas.it By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the energy barrier to rotation (activation energy, ΔG‡) and the relative populations of the conformers (ΔG°). Such studies are crucial for understanding the molecule's three-dimensional structure and flexibility in solution, which can influence its properties. nih.govresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its constituent functional groups. chemicalbook.com Assignments can be made by comparison with spectra of similar molecules like phenylethylamine and by using established correlation tables. cas.czresearchgate.netrsc.org

Predicted Vibrational Band Assignments for this compound The following table is interactive. Click on the headers to sort the data.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3000-3100 C-H stretch Aromatic (Phenyl)
2850-3000 C-H stretch Aliphatic (CH₂, CH₃)
~2820 C-H stretch O-CH₃
1600, 1495, 1450 C=C stretch Aromatic Ring
1440-1470 C-H bend Aliphatic (CH₂)
~1120 C-O-C stretch Ether
1000-1250 C-N stretch Secondary Amine

The N-H stretch of the secondary amine is typically weak in the IR spectrum and may be difficult to observe. The C-O-C stretching vibration of the ether group is expected to be a strong band in the IR spectrum, providing a key signature for the methoxyethyl moiety. The aromatic C=C stretching bands and the C-H out-of-plane bending bands confirm the presence of the monosubstituted phenyl ring.

By studying the IR and Raman spectra at different temperatures or in solvents of varying polarity, it may be possible to observe changes in the relative intensities of certain bands. These changes can be attributed to shifts in the equilibrium between different conformers. For example, the vibrational modes of the C-C-N-C skeleton are expected to be conformationally sensitive. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational spectra for different conformers, aiding in the assignment of experimental bands and providing insight into the conformational preferences of the molecule. cas.cz

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule and its fragments, allowing for the determination of its elemental composition. When coupled with tandem mass spectrometry (MS/MS), it offers detailed insights into the molecule's structure through the analysis of its fragmentation patterns. researchgate.net

For this compound (C₁₁H₁₇NO), the expected exact mass of the neutral molecule is 179.1310 u. In HRMS using a soft ionization technique like electrospray ionization (ESI), the compound will typically be observed as its protonated form, [M+H]⁺, with an expected m/z of 180.1383.

Fragmentation of the protonated molecule can be induced by collision-induced dissociation (CID). The fragmentation of substituted phenethylamines is well-studied and typically involves cleavage at bonds beta to the aromatic ring and alpha to the nitrogen atom. acs.orgmdpi.comresearchgate.net

Predicted HRMS Fragmentation of [M+H]⁺ for this compound The following table is interactive. Click on the headers to sort the data.

m/z (Exact Mass) Proposed Fragment Ion Description of Loss
180.1383 [C₁₁H₁₈NO]⁺ Protonated Molecule
121.0859 [C₈H₁₁N]⁺ Loss of methoxyethylene (C₃H₆O)
105.0699 [C₈H₉]⁺ Loss of (2-methoxyethyl)amine (C₃H₉NO)
91.0542 [C₇H₇]⁺ Tropylium (B1234903) ion; formed via cleavage of Cα-Cβ bond and rearrangement
88.0757 [C₄H₁₀NO]⁺ Cleavage of Cβ-N bond

The most characteristic fragmentation pathway for phenethylamines is the cleavage of the Cα-Cβ bond, leading to the formation of a stable tropylium ion at m/z 91.0542. acs.org Another significant fragmentation would involve the cleavage of the bond between the nitrogen and the phenylethyl group's β-carbon, leading to a fragment at m/z 88.0757. The presence and relative abundance of these and other fragment ions provide a structural fingerprint that can be used to confirm the identity of the molecule and distinguish it from its isomers. nih.gov

Exact Mass Determination and Elemental Composition

The determination of a compound's exact mass and elemental composition is a foundational step in its chemical characterization. For this compound, these properties are derived from its molecular formula, C₁₁H₁₇NO. High-resolution mass spectrometry (HRMS) is the primary technique used to experimentally verify these values with exceptional accuracy.

The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule. This calculated value serves as a benchmark for experimental verification. HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm), allowing for the unambiguous confirmation of the elemental formula.

ParameterValue
Molecular FormulaC₁₁H₁₇NO
Calculated Monoisotopic Mass179.131014 Da
Nominal Mass179 Da

The elemental composition, by mass, further defines the compound's makeup.

ElementAtomic Mass (amu)CountMass Percentage (%)
Carbon (C)12.0111173.70%
Hydrogen (H)1.008179.56%
Nitrogen (N)14.00717.81%
Oxygen (O)15.99918.93%

Gas-Phase Ion Chemistry and Fragmentation Pathways

The study of gas-phase ion chemistry, primarily through tandem mass spectrometry (MS/MS), reveals the intrinsic stability and reactivity of a molecule upon ionization. wikipedia.org The fragmentation patterns observed are highly characteristic and provide significant structural information. For this compound, a secondary amine, the fragmentation pathways are predictable based on established principles for phenethylamines and aliphatic amines. whitman.edujove.com

Upon ionization by methods like electron ionization (EI) or electrospray ionization (ESI), the resulting molecular ion ([M]⁺• or [M+H]⁺) is energetically unstable and undergoes fragmentation. The most common fragmentation pathway for amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This cleavage results in the formation of a stable, resonance-stabilized iminium cation. jove.com

For this compound, two primary α-cleavage pathways are possible:

Benzylic Cleavage: Cleavage of the Cα-Cβ bond of the phenylethyl group is highly favorable due to the formation of the stable benzyl (B1604629) radical or, more commonly via rearrangement, the tropylium cation (C₇H₇⁺) at m/z 91. This is a hallmark fragmentation for compounds containing a benzyl moiety. whitman.edu

Iminium Ion Formation: Cleavage of the bond between the nitrogen and the ethylphenyl group leads to the formation of a characteristic iminium ion. The charge is preferentially retained on the nitrogen-containing fragment.

The table below outlines the major theoretical fragments for this compound.

m/zProposed Ion StructureFragmentation Pathway
179[C₁₁H₁₇NO]⁺•Molecular Ion
134[C₆H₅CH₂CH₂NH=CH₂]⁺α-cleavage on the methoxyethyl group
91[C₇H₇]⁺Benzylic cleavage and rearrangement (Tropylium ion)
88[CH₃OCH₂CH₂N=CH₂]⁺•Cleavage of the N-C bond of the phenylethyl group
59[CH₃OCH₂]⁺Fragmentation of the methoxyethyl side chain

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. rigaku.comexcillum.com This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation. Furthermore, XRD elucidates intermolecular interactions, such as hydrogen bonding and crystal packing, which govern the material's bulk properties. springernature.com

A comprehensive search of crystallographic databases indicates that the crystal structure of this compound has not yet been reported. Should a suitable single crystal of the compound or its salt form be grown, XRD analysis would be the definitive method for its solid-state characterization. jst.go.jp The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. uq.edu.au

The expected crystallographic data obtained from a successful XRD experiment would be detailed in a crystallographic information file (CIF) and typically includes the parameters listed in the table below.

Crystallographic ParameterDescriptionValue
Crystal SystemThe crystal family (e.g., monoclinic, orthorhombic).To be determined
Space GroupThe symmetry group of the crystal.To be determined
a, b, c (Å)The lengths of the unit cell axes.To be determined
α, β, γ (°)The angles of the unit cell.To be determined
Volume (ų)The volume of the unit cell.To be determined
ZThe number of molecules per unit cell.To be determined
Calculated Density (g/cm³)The theoretical density of the crystal.To be determined

Computational and Theoretical Investigations of 2 Methoxyethyl 2 Phenylethyl Amine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. These methods provide insights into geometry, stability, and reactivity.

Analysis of Frontier Molecular Orbitals and Reactivity IndicesThe electronic properties and chemical reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's chemical stability and reactivity.

From the HOMO and LUMO energy values, various global reactivity indices can be calculated to quantify chemical behavior. These theoretical descriptors provide a quantitative basis for predicting how the molecule will interact with other chemical species.

Table 1: Key Chemical Reactivity Indices Derived from FMO Analysis

Reactivity Index Formula Description
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity.
Electronegativity (χ) -(EHOMO + ELUMO)/2 Measures the power of an atom or group to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2 Represents the resistance to change in electron distribution or charge transfer.
Chemical Softness (S) 1 / (2η) The reciprocal of hardness, indicating a higher tendency to undergo chemical reactions.

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Describes the escaping tendency of electrons from an equilibrium system. |

A full computational study would present the calculated energies for the HOMO and LUMO of (2-Methoxyethyl)(2-phenylethyl)amine and a corresponding table of its reactivity indices.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum calculations focus on a static, minimum-energy structure, molecular dynamics (MD) simulations model the movement of atoms and molecules over time. This provides a dynamic picture of the molecule's behavior, including its flexibility and interactions with its environment.

Reaction Mechanism Modeling

Computational modeling can be used to investigate the plausible pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely mechanism for a given transformation. For a molecule like this compound, studies could model its reaction with various reagents. For instance, modeling its reaction with an alkyl halide could elucidate the SN2 mechanism of N-alkylation. Such a study would involve locating the transition state structure and calculating the activation energy barrier, which determines the reaction rate. This provides atomic-level detail that is often difficult to obtain through experimental methods alone.

Table 2: List of Compounds Mentioned

Compound Name
This compound
2-phenylethylamine

Transition State Characterization and Activation Energies

In the realm of computational chemistry, understanding the reaction mechanisms involving this compound would necessitate a detailed investigation of the potential energy surface for its reactions. This involves identifying and characterizing the transition states, which are the highest energy points along the reaction coordinate, and calculating the activation energies, which represent the energy barrier that must be overcome for a reaction to occur.

Transition State Theory and Computational Methods: Density Functional Theory (DFT) is a common method used to locate transition states and calculate activation energies. By modeling potential energy surfaces and electronic structures, computational studies can provide critical insights that are often inaccessible through experimental techniques alone. For a given reaction of this compound, such as N-alkylation or oxidation, computational chemists would model the geometries of the reactants, products, and the transition state connecting them.

Illustrative Research Findings: For example, a computational study on a different phenylethyl derivative, (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, utilized DFT calculations to identify key intermediates, determine transition states, and quantify activation energies in a palladium-catalyzed synthesis. mdpi.com The study confirmed that the catalyst was necessary by showing a high activation barrier for the uncatalyzed reaction. mdpi.com Similar studies on the regeneration of monoethanolamine in carbon capture processes have also relied on computational methods to determine activation energies for different reaction steps, highlighting the influence of solvent on the energy barriers. ed.ac.uk For this compound, a similar approach could elucidate its reactivity in various chemical transformations.

Table 1: Illustrative Example of Calculated Activation Energies for a Hypothetical Reaction This table presents hypothetical data for the purpose of illustration.

Reaction Step Computational Method Solvent Model Calculated Activation Energy (kcal/mol)
N-dealkylation B3LYP/6-31G* Water (PCM) 25.4
Aromatic hydroxylation M06-2X/def2-TZVP Acetonitrile (SMD) 35.2

Computational Design of Novel Synthetic Pathways

Computer-assisted synthesis design has become a powerful tool for developing novel and efficient synthetic routes to target molecules. frontiersin.org These methods can be broadly categorized into rule-based systems and machine learning approaches. frontiersin.orgresearchgate.net

De Novo Catalyst Design: Computational methods can also be used to design new catalysts for specific reactions. For instance, a genetic algorithm could be employed to search a vast chemical space for molecules that lower the activation energy of a key step in the synthesis of this compound. chemrxiv.org This approach has been successfully used to discover novel catalysts for reactions like the Morita–Baylis–Hillman reaction. chemrxiv.org

Table 2: Example of a Computationally Generated Retrosynthetic Pathway This table presents a hypothetical pathway for illustrative purposes.

Step Retrosynthetic Disconnection Precursor Molecules Proposed Reaction Type
1 C-N bond formation 2-Phenylethanal, 2-Methoxyethanamine Reductive Amination
2 C-O bond formation (in 2-Methoxyethanamine) 2-Aminoethanol, Methylating agent Williamson Ether Synthesis

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. tandfonline.comnih.gov These models are widely used in drug discovery and materials science to predict the properties of new compounds without the need for extensive experimental testing. tandfonline.comnih.gov

Predictive Models for Chemical Properties

For this compound, QSPR models could be developed to predict a wide range of chemical properties. These models are built by first calculating a set of molecular descriptors for a series of related compounds with known properties. These descriptors, which can encode information about the molecule's topology, geometry, and electronic structure, are then used to build a mathematical model that can predict the property of interest for new compounds.

Examples of Predictable Properties: Studies have successfully developed QSPR models to predict properties such as density, boiling point, and degradation rates for various classes of amines. tandfonline.comnih.govnih.govacs.org For instance, a model to predict the density of amines was developed using just three descriptors: intrinsic density, hydrogen bond acidity, and a sum of intrinsic state values, all of which can be calculated from the SMILES notation of the molecule. tandfonline.comnih.gov

Table 3: Illustrative QSPR Model for Predicting a Hypothetical Property This table presents a hypothetical QSPR model for the purpose of illustration.

Property Model Equation
Aqueous Solubility (logS) logS = 0.5 - 0.02MW + 0.8logP - 0.1*HBD 0.85 0.78

Where MW is molecular weight, logP is the partition coefficient, and HBD is the number of hydrogen bond donors.

Correlation of Structural Descriptors with Reactivity

Beyond physical properties, QSPR and more specifically, Quantitative Structure-Activity Relationship (QSAR) models can be used to correlate structural descriptors with the chemical reactivity or biological activity of molecules. nih.gov For phenethylamine (B48288) derivatives, numerous QSAR studies have been conducted to understand how modifications to the chemical structure affect their interaction with biological targets. nih.govbiomolther.orgbiomolther.org

Key Structural Descriptors for Reactivity: For a molecule like this compound, important structural descriptors influencing its reactivity would likely include:

Electronic properties: Charges on the nitrogen and oxygen atoms, the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric properties: Molecular volume, surface area, and specific steric parameters describing the bulkiness of the substituents on the ethylamine (B1201723) backbone.

Lipophilicity: The partition coefficient (logP), which describes the molecule's distribution between an oily and an aqueous phase.

Research on Phenylethylamines: QSAR studies on phenethylamines have shown that factors such as N-substitution and steric bulk around the amino group can significantly impact their biological potency. nih.gov For example, increasing steric bulk at the amino nitrogen generally leads to a decrease in the efficacy of ligands for certain receptors. nih.gov The presence and position of substituents on the phenyl ring also play a crucial role in determining the activity of these compounds. biomolther.orgbiomolther.org Such models could be used to predict the reactivity of this compound in various biological and chemical systems.

Table 4: Correlation of Structural Descriptors with a Hypothetical Reactivity Parameter This table presents hypothetical correlation data for illustrative purposes.

Structural Descriptor Correlation Coefficient (r) p-value Interpretation
Nitrogen atom partial charge -0.75 < 0.01 Increased negative charge on nitrogen correlates with higher reactivity.
Molecular Volume -0.62 < 0.05 Increased molecular size correlates with lower reactivity.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific information regarding the applications of This compound in non-biological systems to fully address the detailed outline provided.

The search for documented uses of this specific compound as a synthetic building block for specialty chemicals, its role in multi-component reactions, its application as a precursor for polymer synthesis, its use in the development of advanced functional materials, or its role in catalysis did not yield specific research findings or data tables directly pertaining to "this compound."

While the broader class of phenethylamines is widely studied and utilized in various chemical and material science applications mdpi.comnih.gov, the specific properties and applications of the methoxyethyl derivative requested are not detailed in the accessible literature. Research often focuses on the parent compound, 2-phenylethylamine, or other derivatives in fields such as medicinal chemistry mdpi.comnih.gov. Information on related compounds is available, but extrapolation to "this compound" would not be scientifically rigorous without direct evidence.

Therefore, this article cannot be generated at this time due to the lack of specific data for "this compound" within the requested contexts of organic synthesis, materials science, and catalysis. Further research and publication on this particular compound are needed to provide the specific details required for the outlined sections.

Emerging Applications of 2 Methoxyethyl 2 Phenylethyl Amine in Non Biological Systems

Role in Homogeneous and Heterogeneous Catalysis

Design of Ligands for Chiral Catalysis

There is currently no available scientific literature detailing the design, synthesis, or application of ligands derived from (2-Methoxyethyl)(2-phenylethyl)amine for the purpose of chiral catalysis. Although the broader class of phenylethylamines is utilized in the development of chiral ligands and auxiliaries for asymmetric synthesis, specific research findings, including reaction yields, enantiomeric excess values, or catalyst performance data related to this compound, have not been reported. Consequently, no data tables on its performance in chiral catalysis can be provided.

Potential in Solvent and Extraction Technologies

There is no published research investigating the potential of this compound as a selective solvent or as an additive in extraction technologies. Its physical and chemical properties relevant to these applications, such as its solvating power for specific compounds, miscibility with other solvents, or its performance in liquid-liquid or solid-phase extraction, have not been documented in the available literature. Therefore, no detailed research findings or comparative data on its efficacy as a solvent or extraction agent can be presented.

Future Research Directions and Challenges

Development of Sustainable and Green Synthetic Methodologies

The industrial synthesis of amines often involves multi-step processes that utilize hazardous reagents and generate significant waste. A primary challenge and a key research direction is the development of sustainable and green synthetic routes to (2-Methoxyethyl)(2-phenylethyl)amine. Current research in amine synthesis focuses on atom economy, the use of renewable feedstocks, and the avoidance of harsh reaction conditions.

Future research should focus on one-pot syntheses and catalytic methods. A promising approach is the reductive amination of phenylacetaldehyde (B1677652) with 2-methoxyethylamine (B85606) or the N-alkylation of 2-phenylethylamine with a 2-methoxyethyl synthon. Green methodologies such as the "borrowing hydrogen" or "hydrogen autotransfer" strategy are particularly attractive. nih.gov This method allows for the direct N-alkylation of amines with alcohols, producing water as the only byproduct. epa.gov In the context of synthesizing this compound, this would involve the reaction of 2-phenylethylamine with 2-methoxyethanol.

Catalyst development is central to these green approaches. Research into earth-abundant, non-precious metal catalysts (e.g., based on nickel, copper, iron, or cobalt) is a critical area of investigation. researchgate.net The table below outlines potential catalytic systems for the sustainable synthesis of secondary amines applicable to the target molecule.

Catalytic StrategyPrecursorsCatalyst TypeAdvantagesResearch Focus
Reductive Amination2-Phenylethylamine, MethoxyacetaldehydeHeterogeneous (e.g., Ni, Cu, Co on support)High atom economy, avoids stoichiometric reductantsDevelopment of reusable, selective, and low-cost catalysts.
Borrowing Hydrogen2-Phenylethylamine, 2-MethoxyethanolHomogeneous (e.g., Ru, Ir complexes) or HeterogeneousWater as the sole byproduct, use of alcoholsDesign of stable and highly active catalysts for a broad substrate scope. nih.gov
N-Alkylation2-Phenylethylamine, 2-Methoxyethyl halidePalladium nanoparticlesMild reaction conditionsOptimization of catalyst stability and recyclability. mdpi.com

The exploration of alternative energy sources, such as microwave irradiation or mechanochemistry, could further enhance the sustainability of these synthetic methods by reducing reaction times and energy consumption.

Exploration of Novel Reactivity and Unprecedented Chemical Transformations

The this compound scaffold possesses several reactive sites that could be exploited for novel chemical transformations. The secondary amine, the aromatic ring, and the benzylic C-H bonds are all potential targets for functionalization.

A significant area of future research is the selective C-H activation of the phenylethyl group. Palladium-catalyzed C-H olefination has been demonstrated for β-alkyl phenylethylamine derivatives, suggesting that this compound could be a substrate for similar transformations to introduce new carbon-carbon bonds. nih.govsemanticscholar.org This would open pathways to complex, polyfunctional molecules with potential applications in medicinal chemistry.

Furthermore, the secondary amine can be a directing group for ortho-C-H functionalization of the phenyl ring, allowing for the introduction of a wide range of substituents. The methoxyethyl group could also participate in intramolecular reactions, leading to the formation of novel heterocyclic structures. The exploration of its reactivity in areas such as photoredox catalysis could unveil unprecedented transformations. acs.org

Rational Design of Next-Generation Catalysts and Materials Based on this compound Scaffolds

The structural features of this compound make it an attractive building block for the rational design of new catalysts and functional materials.

As a ligand for catalysis , the nitrogen and oxygen atoms of the methoxyethyl group can act as a bidentate chelating agent for transition metals. Such metal complexes could find applications in asymmetric catalysis, where the chiral environment created by a resolved phenylethylamine backbone could induce enantioselectivity. Phenylethylamine-based ligands have been successfully employed in various catalytic transformations. nih.govresearchgate.net

In materials science , this compound could serve as a monomer for the synthesis of functional polymers. For instance, polymerization through oxidative coupling could lead to conductive or light-emitting materials. nih.govacs.org The amine functionality also allows for its grafting onto surfaces to modify their properties, for applications such as creating biocompatible coatings for medical devices or developing materials for CO2 capture. arxiv.org

Future research in this area should focus on:

Synthesis and characterization of metal complexes of this compound and their evaluation in catalytic reactions.

Development of polymerization methods to create novel polymers with tailored electronic and physical properties.

Investigation of self-assembly properties of derivatives of the target molecule for the creation of supramolecular structures.

Advanced Characterization Techniques for In-Situ Reaction Monitoring

To optimize the synthesis of this compound and to study its subsequent transformations, advanced in-situ characterization techniques are indispensable. These methods provide real-time information on reaction kinetics, intermediates, and byproduct formation, which is crucial for process development and mechanistic understanding. mt.com

In-situ spectroscopy , such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, can be used to monitor the concentration of reactants, products, and intermediates directly in the reaction vessel. spectroscopyonline.com For example, in-situ FTIR can track the disappearance of the primary amine and the appearance of the secondary amine during an N-alkylation reaction. acs.org

The table below summarizes some advanced characterization techniques and their potential applications in the study of this compound.

TechniqueApplicationInformation Gained
In-situ FTIR/RamanMonitoring synthesis and functionalization reactionsReaction kinetics, detection of intermediates, endpoint determination.
In-situ NMRMechanistic studies of complex transformationsStructural elucidation of transient species, reaction pathways.
Mass SpectrometryAnalysis of reaction mixtures and product purityMolecular weight confirmation, identification of byproducts.
Gas Chromatography (GC)Monitoring reaction progress and purityQuantitative analysis of volatile components. mdpi.com

The challenge lies in adapting these techniques for specific reaction conditions, such as high pressure or temperature, and developing robust data analysis methods to extract meaningful information from complex spectral data.

Bridging Experimental and Computational Studies for Predictive Design

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating research and development. In the context of this compound, computational studies can provide valuable insights into its properties, reactivity, and potential applications, thereby guiding experimental efforts.

Quantum chemical calculations , such as Density Functional Theory (DFT), can be used to:

Predict the geometries, electronic structures, and spectroscopic properties of the molecule and its derivatives.

Model reaction mechanisms and calculate activation barriers to predict the feasibility of synthetic routes.

Design novel catalysts by predicting the binding affinities and catalytic activities of metal complexes incorporating the target molecule as a ligand.

Machine learning (ML) and Quantitative Structure-Activity Relationship (QSAR) models are also emerging as powerful tools. nih.gov By training models on existing data for related amines, it may be possible to predict properties such as reactivity, catalytic performance, or biological activity for this compound and its virtual derivatives. arxiv.orgnih.govresearchgate.netresearchgate.netresearchgate.net This predictive capability can be used to screen large numbers of potential catalysts or materials in silico, prioritizing the most promising candidates for experimental validation. nih.gov

The key challenge in this area is the development of accurate and reliable computational models. This requires careful benchmarking against experimental data and continuous refinement of theoretical methods. The synergy between computational prediction and experimental verification will be crucial for the rational design of novel applications based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for preparing (2-Methoxyethyl)(2-phenylethyl)amine, and what reaction conditions are critical for optimizing yield?

Answer: The synthesis typically involves reductive amination or nucleophilic substitution strategies. For example:

  • Reductive amination : Reacting 2-phenylethylamine with 2-methoxyethyl ketone in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions .
  • Nucleophilic substitution : Using 2-phenylethyl halides and 2-methoxyethylamine in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate displacement .
    Critical parameters : pH control (6–7 for reductive amination), anhydrous conditions, and temperature (40–60°C for substitution). Yield optimization requires monitoring intermediates via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with methoxy protons resonating at ~3.3 ppm and aromatic protons at 7.2–7.4 ppm .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₁₁H₁₇NO: 179.13 g/mol).
  • HPLC with UV detection : Quantifies purity (>95% required for pharmacological studies) using a C18 column and methanol/water mobile phase .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer: Contradictions often arise from structural variations (e.g., substituents on the phenyl ring) or assay conditions . Methodological approaches include:

  • Comparative SAR studies : Synthesize analogs (e.g., halogenated or methoxy-modified derivatives) and test them under standardized assays (e.g., serotonin receptor binding) .
  • Meta-analysis of published data : Cross-reference results across studies using tools like PubChem BioAssay to identify trends in EC₅₀ values or off-target effects .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like monoamine transporters .

Q. What strategies are recommended for optimizing the compound’s stability in aqueous solutions for in vitro studies?

Answer:

  • pH adjustment : Stabilize the amine group by buffering solutions to pH 6–7 (prevents hydrolysis or oxidation) .
  • Lyophilization : Store the compound as a lyophilized powder and reconstitute in degassed solvents (e.g., DMSO) to minimize oxidative degradation .
  • Antioxidant additives : Include 0.1% ascorbic acid or EDTA in stock solutions to chelate metal ions that catalyze degradation .

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in mammalian systems?

Answer:

  • In vitro hepatocyte assays : Incubate the compound with primary hepatocytes and analyze metabolites via LC-MS/MS. Key phase I metabolites (e.g., N-demethylation) and phase II conjugates (e.g., glucuronidation) can be identified .
  • Isotope labeling : Synthesize a deuterated analog (e.g., CD₃O-substituted) to track metabolic fate using mass spectrometry .
  • CYP enzyme inhibition studies : Use selective inhibitors (e.g., ketoconazole for CYP3A4) to identify enzymes responsible for major metabolic steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.